3-Octyl acetate

Catalog No.
S1893197
CAS No.
4864-61-3
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octyl acetate

CAS Number

4864-61-3

Product Name

3-Octyl acetate

IUPAC Name

octan-3-yl acetate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3

InChI Key

STZUZYMKSMSTOU-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC(=O)C

Solubility

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in wate

Canonical SMILES

CCCCCC(CC)OC(=O)C
  • Food Science: The primary use of 3-Octyl acetate is as a flavoring agent or adjuvant []. It contributes fruity, floral, and herbal notes, often described as reminiscent of rose, apple, mint, and citrus. Scientists use it in research to understand flavor perception and develop new flavor profiles for food products.

3-Octyl acetate, also known as octyl acetate or octyl ethanoate, is an organic compound with the chemical formula C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}. It is classified as an ester formed from the reaction of 1-octanol (octyl alcohol) and acetic acid. The compound is characterized by its fruity odor, making it a popular choice in the flavoring and fragrance industries. It is naturally found in various citrus fruits such as oranges and grapefruits, contributing to their aroma and flavor profiles .

As a flavor and fragrance ingredient, 3-octyl acetate interacts with olfactory receptors in the nose, triggering the perception of its characteristic fruity odor []. The specific mechanism of action at the molecular level is not entirely elucidated but likely involves interactions between the shape and functional groups of the molecule with the receptor sites.

While generally considered safe for intended use in food and cosmetics at approved concentrations, 3-Octyl acetate can exhibit some hazardous properties:

  • Mild irritant: Prolonged or excessive exposure to 3-octyl acetate may irritate the skin, eyes, and respiratory system [].
  • Combustible: The compound has a relatively low flash point, indicating flammability at elevated temperatures [].

The primary chemical reaction for synthesizing 3-octyl acetate is the Fischer esterification, which can be represented as follows:

CH3(CH2)7OH+CH3CO2HCH3(CH2)7O2CCH3+H2O\text{CH}_{3}(\text{CH}_{2})_{7}\text{OH}+\text{CH}_{3}\text{CO}_{2}\text{H}\rightarrow \text{CH}_{3}(\text{CH}_{2})_{7}\text{O}_{2}\text{CCH}_{3}+\text{H}_{2}\text{O}

In this reaction, 1-octanol reacts with acetic acid to yield 3-octyl acetate and water. This process typically requires an acid catalyst to enhance the reaction rate .

The synthesis of 3-octyl acetate can be achieved through several methods:

  • Fischer Esterification: The most common method involving the reaction of 1-octanol with acetic acid in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can also yield octyl acetate.
  • Biocatalytic Methods: Enzymes can be used to catalyze the esterification process, offering a more environmentally friendly approach.

These methods vary in efficiency, cost, and environmental impact, with Fischer esterification being the most widely used in industrial applications .

3-Octyl acetate has several applications across different industries:

  • Flavoring Agents: Due to its pleasant fruity aroma, it is widely used in food products to enhance flavor.
  • Fragrance Industry: Employed in perfumes and cosmetics for its appealing scent.
  • Solvent: Acts as a solvent for nitrocellulose, oils, and some resins in various industrial applications.
  • Chemical Intermediate: Used as a precursor in the synthesis of other chemical compounds .

Several compounds share structural similarities with 3-octyl acetate. Below are some notable examples:

Compound NameFormulaUnique Features
Ethyl acetateC4H8O2\text{C}_{4}\text{H}_{8}\text{O}_{2}Smaller carbon chain; widely used as a solvent.
Butyl acetateC6H12O2\text{C}_{6}\text{H}_{12}\text{O}_{2}Slightly larger than ethyl; used in coatings.
Hexyl acetateC8H16O2\text{C}_{8}\text{H}_{16}\text{O}_{2}Similar fruity aroma; used in flavors and perfumes.
Decyl acetateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}Larger carbon chain; less volatile than octyl acetate.

Uniqueness of 3-Octyl Acetate: Compared to these compounds, 3-octyl acetate has a distinctive balance between volatility and solubility, making it particularly suitable for flavoring applications while retaining stability under various conditions. Its fruity aroma is also more pronounced than that of shorter-chain esters like ethyl or butyl acetate .

Physical Description

colourless liquid with a rosy-minty odou

XLogP3

3.4

Density

0.856-0.860

GHS Hazard Statements

Aggregated GHS information provided by 1449 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 121 of 1449 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1449 companies with hazard statement code(s):;
H226 (96.84%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4864-61-3
50373-56-3

Wikipedia

3-octyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Octanol, 3-acetate: ACTIVE

Dates

Modify: 2023-08-16

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